11-Epitilivalline
CAS No.: 80279-25-0
Cat. No.: VC0046836
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80279-25-0 |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.391 |
| IUPAC Name | (6R,6aS)-4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
| Standard InChI | InChI=1S/C20H19N3O2/c24-17-9-3-6-13-19(17)22-18(16-8-4-10-23(16)20(13)25)14-11-21-15-7-2-1-5-12(14)15/h1-3,5-7,9,11,16,18,21-22,24H,4,8,10H2/t16-,18+/m0/s1 |
| Standard InChI Key | AJZNARCWDDMOPL-FUHWJXTLSA-N |
| SMILES | C1CC2C(NC3=C(C=CC=C3O)C(=O)N2C1)C4=CNC5=CC=CC=C54 |
Introduction
11-Epitilivalline is a chemical compound with the molecular formula C19H27N3O3 and a molecular weight of 333.4 g/mol. Its PubChem CID is 131668124. The compound is a derivative of tilivalline, which belongs to the pyrroloindole alkaloid family. These compounds are known for their bioactive properties, particularly in pharmacological and biochemical research settings .
Synthesis
The synthesis of 11-Epitilivalline typically involves multi-step organic reactions starting from indole derivatives. Key steps include:
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Functionalization of the indole ring.
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Introduction of side chains to achieve the desired stereochemistry.
These processes require precise control of reaction conditions to ensure the formation of the correct isomer .
Research Findings
While detailed experimental data on 11-Epitilivalline are sparse, related studies on pyrroloindole derivatives provide insights into its potential:
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Pharmacokinetics: Compounds with similar structures exhibit moderate bioavailability and metabolic stability.
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Mechanism of Action: Likely involves interaction with DNA or enzymatic targets, leading to disruption of cellular processes.
Applications and Future Research
Given its structural features, future research on 11-Epitilivalline could focus on:
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Drug Development: Exploring its potential as an anticancer or antimicrobial agent.
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Molecular Docking Studies: Investigating its binding affinity with biological targets.
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Synthetic Modifications: Enhancing its pharmacological properties through structural alterations.
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